1-(3-Fluoro-5-methylphenyl)ethanol
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Overview
Description
1-(3-Fluoro-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H11FO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Fluoro-5-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-Fluoro-5-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: 1-(3-Fluoro-5-methylphenyl)ethanone.
Reduction: 3-Fluoro-5-methyltoluene.
Substitution: 1-(3-Fluoro-5-methylphenyl)ethyl chloride.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)ethanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
1-(3-Fluorophenyl)ethanol: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(3-Methylphenyl)ethanol: Lacks the fluorine atom, which can influence its pharmacokinetic properties.
1-(4-Fluoro-3-methylphenyl)ethanol: The position of the fluorine and methyl groups can alter the compound’s overall properties.
Uniqueness: 1-(3-Fluoro-5-methylphenyl)ethanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILNJMXAYRRFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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